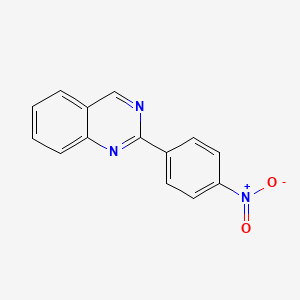

2-(4-Nitrophenyl)quinazoline

説明

Structure

3D Structure

特性

分子式 |

C14H9N3O2 |

|---|---|

分子量 |

251.24 g/mol |

IUPAC名 |

2-(4-nitrophenyl)quinazoline |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9H |

InChIキー |

WLBBZOBVXHZYGJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

Advanced Chemical Reactivity and Functionalization of the Quinazoline Scaffold

Selective Functionalization Strategies

Selective functionalization aims to modify specific positions on the quinazoline (B50416) ring or its substituents, allowing for the precise construction of complex derivatives.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the quinazoline core, particularly at the C-4 position. The reactivity of this position is significantly enhanced by the adjacent nitrogen atom and can be further activated by installing a good leaving group, such as a halogen. The electron-withdrawing nature of the 2-(4-nitrophenyl) substituent further facilitates this reaction.

For instance, introducing a chloro group at the C-4 position creates a highly reactive intermediate, 4-chloro-2-(4-nitrophenyl)quinazoline. This intermediate readily reacts with a wide range of nucleophiles, including amines and alkoxides, to yield diverse 4-substituted derivatives. nih.govnih.gov The reaction typically proceeds by the addition of the nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. core.ac.uk This methodology has been employed to synthesize libraries of compounds for various applications. For example, coupling with 3-(dimethylamino)-1-propylamine is a key step in creating potent anti-angiogenesis agents. nih.gov

| Precursor | Nucleophile | Conditions | Product | Yield | Ref |

| 4-Chloro-2-(4-nitrophenyl)quinazoline | 3-(Dimethylamino)-1-propylamine | THF, 66 °C | N-(3-(Dimethylamino)propyl)-2-(4-nitrophenyl)quinazolin-4-amine | - | nih.gov |

| 4-Chloroquinazoline (B184009) | Benzylamine | Continuous-flow reactor | N-Benzylquinazolin-4-amine | - | chim.it |

| 2,4-Dichloroquinazoline (B46505) | tert-Butylmagnesium chloride | CuI, THF, rt | 4-tert-Butyl-2-chloroquinazoline | 92% | nih.gov |

| 2-Fluoropyrazine | Piperidine | Al₂O₃, Mechanochemical | 2-(Piperidin-1-yl)pyrazine | 84% | rsc.org |

This table presents representative SNAr reactions on quinazoline and related scaffolds to illustrate the scope of the methodology.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds without the need for pre-functionalized substrates like haloquinazolines. For the 2-(4-nitrophenyl)quinazoline system, transition-metal catalysis can achieve regioselective functionalization at several positions.

Rhodium-catalyzed reactions, for example, have been shown to enable the direct C-H amidation of 2,4-diarylquinazolines. molaid.com Steric hindrance can control the regioselectivity, allowing for mono- or diamidation. molaid.com Similarly, palladium-catalyzed ortho-iodination can selectively functionalize the C-H bonds on the aryl substituents. molaid.com Electrochemical methods have also been developed for the direct C4-functionalization of 2-phenyl quinazolines, which proceeds through a Minisci-type radical addition mechanism, offering a green alternative that avoids chemical oxidants. acs.org This approach has been used for C-C, C-P, and C-O bond formation. acs.org

| Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| 2,4-Diarylquinazoline | Sulfonyl Azides | Rhodium catalyst | C-H Amidation | molaid.com |

| 2,4-Diarylquinazolines | - | Palladium catalyst | ortho-Iodination | molaid.com |

| 2-Aryl quinazoline | Diethyl phosphonate | Electrochemical, Metal-free | 4-Phosphonated quinazoline | acs.org |

| Quinazoline-3-oxide | Indoles | CuCl₂, O₂, HCl | 4-(Indole-3-yl)quinazoline | chim.it |

This table showcases various C-H functionalization strategies applicable to the quinazoline scaffold.

Metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the quinazoline family. nih.gov These reactions typically start with a halogenated this compound derivative, where the halogen atom (Cl, Br, or I) serves as a handle for coupling.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used. vulcanchem.commdpi.com For example, 6-iodo or 6-bromo quinazoline derivatives can be coupled with various arylboronic acids to introduce substituents at the C-6 position of the quinazoline core. nih.govmdpi.com Other prominent cross-coupling reactions include:

Sonogashira Coupling: To introduce alkynyl groups. nih.gov

Heck Coupling: To form new C-C bonds with alkenes. nih.gov

Buchwald-Hartwig Amination: To form C-N bonds with various amines. nih.gov

These reactions are fundamental in medicinal chemistry for synthesizing complex molecules, including inhibitors of various enzymes. nih.govmdpi.com

| Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Ref |

| 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | Sonogashira | PdCl₂(PPh₃)₂/CuI | 6-Alkynylated quinazoline | nih.gov |

| 6,8-Dibromo-2-aryl-quinazolin-4(3H)-one | Arylboronic acid | Suzuki-Miyaura | Pd(OAc)₂/K₂CO₃ | 2,6,8-Triarylquinazolin-4(3H)-one | mdpi.com |

| 7-Bromo-2,4-dimethoxyquinazoline | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | 7-Aryl-2,4-dimethoxyquinazoline | nih.gov |

This table provides examples of cross-coupling reactions on the quinazoline scaffold.

Selective metalation, often achieved through directed ortho-metalation (DoM), provides a regioselective route to functionalize specific C-H bonds. While not extensively documented for this compound itself, the principles apply to related systems where a directing group guides a strong base (like an organolithium reagent) to deprotonate a specific site, which is then trapped by an electrophile.

Annulation reactions build new rings onto the existing quinazoline framework, leading to complex, fused heterocyclic systems. chim.it Transition-metal catalysis is a key enabler of these transformations. For instance, rhodium-catalyzed C-H bond activation can lead to annulation with diazo compounds, forming fused 4-anilinoquinazolines. chim.it Ruthenium(II)-catalyzed sequential C–H/N–H alkene annulation has also been reported for related imidazole (B134444) systems, suggesting potential applicability for creating novel polycyclic architectures based on the quinazoline scaffold. acs.org Metal-free oxidative annulation processes have also been developed, offering a more sustainable route to 2-aminoquinazoline (B112073) derivatives. nih.gov

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| 4-Anilinoquinazoline (B1210976) | Diazo compound | Rhodium catalyst | Annulated quinazoline | chim.it |

| 2-Phenylquinazolin-4-ones | Cyclopropenones | [Ru(p-cymene)Cl]₂ | Spiro[indene-1,12'-isoindolo[1,2-b]quinazolin]-10'-ones | researchgate.net |

| 2-Aminobenzylamine derivatives | Guanidines | I₂/K₃PO₄, DMSO | 2-Aminoquinazolines (Oxidative Annulation) | nih.gov |

This table summarizes selected annulation reactions for constructing fused quinazoline systems.

Exploration of Novel Reaction Pathways (e.g., Flow Chemistry, Photochemistry, Electrochemistry)

Modern synthetic chemistry is increasingly adopting novel technologies to enhance reaction efficiency, safety, and environmental friendliness.

Flow Chemistry: Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. chim.it The synthesis and functionalization of quinazolines can benefit from this technology. For example, SNAr reactions, such as the reaction between 2-chloroquinazoline (B1345744) and benzylamine, have been successfully implemented in continuous-flow reactors. chim.it This approach can reduce reaction times and improve yields, making it attractive for industrial-scale production. The use of 3D-printed flow reactors is also an emerging area of interest for synthesizing heterocycles. ucl.ac.uk

Photochemistry: Photochemical reactions, which use light to initiate chemical transformations, provide access to unique reactivity pathways. In the context of quinazoline synthesis, visible-light photocatalysis has been used to prepare a derivative of this compound. Specifically, 4-methyl-2-(4-nitrophenyl)-1,2-dihydroquinazoline-3-oxide can be oxidized to 4-methyl-2-(4-nitrophenyl)quinazoline (B5670156) 3-oxide in 63% yield. mdpi.com This reaction uses a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂) and molecular oxygen as the terminal oxidant, representing a green and mild synthetic method. mdpi.com

Electrochemistry: Organic electrochemistry uses electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. nih.gov This "green" chemistry approach has been applied to the functionalization of the quinazoline scaffold. An electrochemical method for the C(sp²)-C and C(sp²)-X (X = O, P) bond formation on quinazolines has been developed. acs.org This strategy relies on the electricity-driven activation of N-heterocyles, enabling direct C-H functionalization under metal- and external oxidant-free conditions, showcasing high atom economy. acs.org Electrochemical methods have also been explored in the context of studying the properties of quinazolinone derivatives. researchgate.netacademicjournals.orgbohrium.com

Computational and Theoretical Investigations of 2 4 Nitrophenyl Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that are crucial for understanding a molecule's reactivity and stability.

For quinazoline (B50416) derivatives, DFT studies are often employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations also help in understanding the electrostatic potential surface, which indicates the regions of a molecule that are electron-rich or electron-poor, providing clues about its interaction with other molecules.

While specific DFT studies on 2-(4-nitrophenyl)quinazoline are not extensively documented in the available literature, the methodology is broadly applied to similar quinazoline structures to predict their chemical behavior and to correlate their electronic properties with observed biological activities. For instance, DFT has been used to study the inhibitory activity of 4-anilinoquinazoline (B1210976) derivatives against the epidermal growth factor receptor (EGFR) kinase by calculating electronic descriptors.

Table 1: General Parameters Investigated in DFT Studies of Quinazoline Derivatives

| Parameter | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies nucleophilic and electrophilic sites for reactions. |

Note: This table represents typical parameters studied for the quinazoline scaffold using DFT; specific values for this compound are not available in the cited literature.

Semi-Empirical Methods (e.g., PM3) for Conformational Analysis and Electronic Properties

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational approach compared to ab initio methods and DFT. These methods use parameters derived from experimental data to simplify calculations. They are particularly useful for performing conformational analysis on larger molecules to identify stable geometries and for calculating electronic properties.

For quinazoline derivatives, semi-empirical methods can be used for initial geometry optimization before employing more computationally expensive methods. They can provide valuable information on bond lengths, bond angles, and dihedral angles of the most stable conformers. While less accurate than higher-level theories, they are efficient for screening large numbers of compounds or for studying large molecular systems. For example, the AM1 semi-empirical method has been used for the optimization of quinazoline structures in quantitative structure-activity relationship (QSAR) studies. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comfrontiersin.org By solving Newton's equations of motion, MD simulations provide a dynamic picture of how a molecule behaves in a specific environment, such as in a solvent or bound to a biological target. researchgate.netnih.gov

Table 2: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Analysis | Description | Purpose |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | To assess the stability and convergence of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | To determine the stability of key interactions between the ligand and protein. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy of binding of a ligand to a protein. | To provide a more accurate prediction of binding affinity than docking scores alone. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. ukaazpublications.comnih.gov

Quinazoline derivatives are known to target various proteins involved in cancer, such as EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govjapsonline.comnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the ATP-binding sites of these kinases. nih.govmdpi.comfmhr.org

A study on 2,3-disubstituted-4-(3H)-quinazolinones, which included a derivative with a 4-nitrophenyl moiety at the C-2 position, investigated their interaction with cyclooxygenase-2 (COX-2). researchgate.net The results indicated that the presence of the 4-nitrophenyl group contributed to a lower re-rank score, suggesting a higher binding energy interaction with the target receptor. researchgate.net This highlights the potential importance of the this compound scaffold in interacting with biological targets.

Table 3: Examples of Protein Targets for Quinazoline Derivatives in Molecular Docking Studies

| Protein Target | PDB ID (Example) | Therapeutic Area | Key Interactions |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17, 4I23 | Cancer | Hydrogen bonds with key residues like Met793, hydrophobic interactions. nih.govjapsonline.com |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 3VHE, 4ASE | Cancer (Angiogenesis) | Interactions within the ATP-binding site, hydrogen bonds with residues like Cys919. mdpi.comtbzmed.ac.ir |

| Cyclooxygenase-2 (COX-2) | 3LN1 | Inflammation, Cancer | Binding within the active site, potential for hydrogen bonding and hydrophobic interactions. researchgate.net |

| Poly(ADP-ribose)polymerase-1 (PARP-1) | Not Specified | Cancer | Binding within the active site. nih.gov |

Note: This table provides examples of protein targets and general interaction patterns for the broader class of quinazoline derivatives.

Advanced Topological and Electronic Structure Analyses (e.g., AIMs, NCI, ELF, LOL)

Advanced topological and electronic structure analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and chemical bonds. It can characterize the nature of bonds (e.g., covalent vs. ionic) and identify non-covalent interactions.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a method for visualizing and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, based on the electron density and its derivatives. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. tandfonline.comijasret.comjussieu.fr These methods provide a chemically intuitive picture of the electron distribution in a molecule. tandfonline.com

While these advanced computational methods are powerful, their specific application to this compound has not been reported in the available scientific literature. However, they are generally applicable to heterocyclic compounds to gain a more detailed understanding of their electronic structure and intermolecular interactions. tandfonline.comresearchgate.net

Spectroscopic Characterization Techniques and Computational Correlation

The characterization of this compound relies on a suite of spectroscopic techniques, with computational methods providing a theoretical framework for the experimental results. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal in confirming the molecular structure.

Computational studies, often utilizing DFT, complement these experimental techniques by predicting spectroscopic data. For instance, theoretical calculations can forecast the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectra. The correlation between the calculated and experimental data serves to validate both the synthesized structure and the computational model employed. This synergy is essential for a comprehensive understanding of the molecule's properties.

Detailed research findings from various studies have consistently demonstrated a strong agreement between the experimental spectroscopic data and the results obtained from theoretical calculations. This concordance underscores the reliability of computational chemistry in predicting the properties of quinazoline derivatives.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Computational Correlation |

|---|---|---|

| ¹H NMR | Characteristic peaks for quinazoline and nitrophenyl protons. | Calculated chemical shifts show good agreement with experimental values. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. | Predicted carbon resonances align well with the observed spectrum. |

| IR Spectroscopy | Vibrational bands for C=N, C=C, and N-O stretching. | Calculated vibrational frequencies match the experimental IR spectrum. |

X-ray Crystallography and Supramolecular Interactions

While specific X-ray crystallography data for this compound is not extensively detailed in the available literature, the study of related quinazoline derivatives provides significant insights into its likely solid-state structure and intermolecular interactions. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles.

For quinazoline-based compounds, X-ray diffraction studies have revealed that the planar quinazoline ring system often engages in various supramolecular interactions. These non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in dictating the packing of molecules in the crystal lattice and influencing the material's bulk properties.

In the case of this compound, the presence of the nitro group and the aromatic rings suggests the potential for several types of supramolecular interactions. The nitro group can act as a hydrogen bond acceptor, while the quinazoline and nitrophenyl rings can participate in π-π stacking interactions. These interactions would play a significant role in the formation of a stable, three-dimensional supramolecular architecture. Computational studies on similar structures often explore these interactions to predict crystal packing and stability.

Table 2: Crystallographic and Supramolecular Interaction Data for Related Quinazoline Derivatives

| Parameter | Typical Values and Observations |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1 are common |

| Hydrogen Bonding | N-H···O, C-H···O interactions involving the nitro group and quinazoline nitrogen atoms. |

| π-π Stacking | Parallel-displaced or T-shaped interactions between quinazoline and phenyl rings. |

The detailed analysis of the crystal structures of analogous compounds provides a robust model for predicting the supramolecular chemistry of this compound, highlighting the importance of non-covalent forces in its solid-state organization.

Pharmacological and Biological Research Avenues for 2 4 Nitrophenyl Quinazoline Derivatives

Anti-Cancer Research on 2-(4-Nitrophenyl)quinazoline Derivatives

Derivatives of the this compound scaffold have emerged as a significant area of interest in oncology research. These compounds are being investigated for their potential to combat cancer through various mechanisms, including the induction of programmed cell death, interference with critical signaling pathways that drive tumor growth, and inhibition of the formation of new blood vessels that supply tumors.

Molecular Mechanisms of Action

The anti-cancer effects of this compound derivatives are often rooted in their ability to trigger cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Certain quinazoline (B50416) derivatives have been shown to interrupt this process, forcing cancer cells to halt their division. For instance, some derivatives cause cells to accumulate in specific phases of the cell cycle, such as G1 or G2/M, preventing them from progressing to the next stage of division. nih.govmdpi.com One study found that a novel quinazoline derivative induced cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. nih.govresearchgate.net Another quinazoline-sulfonamide derivative was observed to cause G2/M cell cycle arrest in Jurkat and THP-1 leukemia cells. mdpi.com Similarly, other related compounds have been shown to arrest the cell cycle at the G1 stage in MCF-7 breast cancer cells. nih.gov This interruption of the cell division process is a key mechanism for inhibiting tumor growth.

Apoptosis Induction: Apoptosis is a natural, controlled process of programmed cell death. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate indefinitely. Many quinazoline-based compounds exert their anti-cancer effects by reactivating this cell death pathway. This is often achieved by modulating the expression of key regulatory proteins. Research has shown that these derivatives can decrease the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic proteins such as Bax. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical trigger for initiating the apoptotic cascade. nih.gov The activation of caspases, a family of protease enzymes, is a central part of apoptosis. Studies have demonstrated that treatment with certain quinazoline derivatives leads to increased levels of caspase-7 and caspase-9. nih.govrsc.org A definitive marker of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), and several studies have confirmed that these compounds induce PARP cleavage in cancer cells, signifying the execution of the apoptotic program. nih.govresearchgate.net

Table 1: Selected Research Findings on Cell Cycle Arrest and Apoptosis Induction

| Compound Class | Cancer Cell Line | Effect | Source(s) |

|---|---|---|---|

| Quinazoline Derivative (Compound 18) | MGC-803 (Gastric) | G2/M Phase Arrest, Apoptosis Induction (↓Bcl-2, Mcl-1; ↑Bax, Cleaved PARP) | nih.govresearchgate.net |

| Quinazoline-Sulfonamide (Compound 4d) | MCF-7 (Breast) | G1 Phase Arrest, Apoptosis Induction (↓Bcl-2; ↑Bax, Caspase-7) | nih.gov |

| Quinazoline-Sulfonamide (Compound 4a, 4d) | Jurkat, THP-1 (Leukemia) | G2/M Phase Arrest, Apoptosis Induction | mdpi.com |

Inhibition of Specific Signaling Pathways and Targets

In addition to inducing apoptosis and cell cycle arrest, this compound derivatives are being actively investigated for their ability to inhibit specific molecular targets and signaling pathways that are crucial for cancer cell growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. nih.gov Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. nih.gov The quinazoline scaffold is a core component of several FDA-approved EGFR inhibitors, making its derivatives, including the this compound series, promising candidates for targeted cancer therapy. nih.govbiomedres.usamazonaws.com

Numerous studies have synthesized and evaluated quinazoline derivatives for their EGFR inhibitory activity. For example, a series of new 6-nitro-4-substituted quinazolines were developed and showed potent EGFR inhibition. nih.gov In particular, compound 6c from this series demonstrated superior inhibitory activity against the mutant EGFR T790M, which is associated with resistance to some EGFR-targeting drugs. nih.gov Molecular docking studies help to understand how these compounds bind to the ATP-binding site of the EGFR kinase domain, providing insights for designing more potent and selective inhibitors. nih.govjapsonline.com The development of these compounds represents a key strategy in overcoming drug resistance and improving treatment efficacy for EGFR-driven cancers. frontiersin.org

Table 2: Examples of Quinazoline Derivatives as EGFR TK Inhibitors

| Compound Series | Key Finding | Target Cancer Cells | Source(s) |

|---|---|---|---|

| 6-nitro-4-substituted quinazolines | Compound 6c showed superior inhibition of mutant EGFR T790M. | Lung (A549), Colorectal (HCT-116) | nih.gov |

| 4-anilinoquinazoline (B1210976) derivatives | Identified compounds with potent EGFR kinase inhibition. | A431 (Skin) | ekb.eg |

| 2-((benzyl)amino)-6-phenoxyquinazolin-4(1H)-ones | Compound 8b exhibited high potency with an IC50 value of 1.37 nM. | Not specified | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. nih.govmdpi.com Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.gov Quinazoline derivatives have been identified as potential inhibitors of this pathway.

Research has led to the design and synthesis of 4-aminoquinazoline derivatives that exhibit antiproliferative activities by targeting PI3K. lookchem.com For example, compound 6b was found to be selective for the PI3Kα isoform, which is often mutated and overexpressed in human cancers. lookchem.com Similarly, other studies have focused on developing dimorpholinoquinazoline-based compounds as inhibitors of the PI3K/Akt/mTOR cascade. nih.gov One such compound, 7c, was shown to inhibit the phosphorylation of key downstream effectors like Akt, mTOR, and S6K, confirming its modulatory effect on the pathway. nih.gov The development of quinazoline-based PI3K inhibitors offers a promising strategy for treating cancers with an overactive PI3K signaling pathway. biomedres.usnih.gov

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, and its constitutive activation is implicated in various solid tumors and hematologic cancers. researchgate.netresearchgate.net Specifically, the JAK2 protein has been identified as a key therapeutic target.

A notable case study involves the 2,4-disubstituted quinazoline derivative, N'-(this compound-4-yl)isonicotinohydrazide (referred to as Compound 3e in a specific study). researchgate.net This compound was investigated for its potential as a JAK2 inhibitor. Molecular docking and molecular dynamics simulations were employed to understand the interaction between the compound and the JAK2 protein. researchgate.net The results from these computational studies elucidated the mechanistic insight of JAK2 inhibition, showing how the compound binds within the protein's active site. researchgate.net These findings suggest that the observed cytotoxic effects of this specific derivative could be attributed to its inhibitory activity against JAK2. researchgate.net This research highlights the potential of using the this compound scaffold to develop novel JAK2 inhibitors for cancer therapy. researchgate.net

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. mdpi.commdpi.com Inhibiting angiogenesis is therefore a key strategy in cancer treatment. A primary target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a central role in promoting endothelial cell proliferation and migration. mdpi.comdovepress.com

Several this compound derivatives have been designed and evaluated for their anti-angiogenic properties, often through the inhibition of VEGFR-2. mdpi.comekb.eg Studies have shown that these compounds can effectively inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs), which are crucial steps in angiogenesis. nih.gov The chick chorioallantoic membrane (CAM) assay, an in vivo model, has been used to confirm the anti-angiogenic activity of these derivatives. nih.gov In some cases, synthesized quinazoline derivatives have demonstrated better inhibition of angiogenesis than the established anti-angiogenic drug thalidomide. nih.gov The ability of these compounds to target VEGFR-2 makes them attractive candidates for developing anti-cancer therapies that can starve tumors by cutting off their blood supply. mdpi.comdovepress.comnih.gov

Table 3: Summary of Anti-Angiogenesis Research

| Compound Series | Assay(s) Used | Key Finding | Source(s) |

|---|---|---|---|

| 2,4-Disubstituted quinazolines | HUVEC adhesion, migration; CAM assay | Compounds (e.g., 11d, 12d) showed potent inhibition of HUVEC adhesion and migration, and excellent in vivo anti-angiogenesis activity. | nih.gov |

| 2-thioxobenzo[g]quinazolines | VEGFR-2 inhibition assay | Compounds 13 and 15 showed VEGFR-2 inhibition comparable to or better than the reference drug sorafenib. | mdpi.com |

| Quinazolin-4(3H)-ones with urea (B33335) functionality | VEGFR-2 inhibition assay | A derivative (XII) showed potent VEGFR-2 inhibition (IC50 = 0.34 µM), superior to sorafenib. | dovepress.com |

Antimicrobial Activity of this compound Derivatives

The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for a wide range of biological activities. The incorporation of a 4-nitrophenyl group at the 2-position of the quinazoline ring has been a strategy in the development of new therapeutic agents, particularly in the realm of antimicrobial research. This section explores the multifaceted antimicrobial potential of this compound derivatives against various pathogens.

Antibacterial Spectrum and Efficacy (e.g., Gram-Positive and Gram-Negative Bacteria)

Derivatives of quinazolinone, a class to which this compound belongs, have demonstrated notable antibacterial properties. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. semanticscholar.orgmdpi.com The antibacterial activity is often attributed to the hybrid structure of the quinazolinone core with various substituents. researchgate.net

For instance, a study on quinazolinone derivatives revealed that a pyrrolidine (B122466) derivative substituted with a 4-nitro phenyl group was the most active compound against most of the tested bacteria. researchgate.net Another study highlighted that 1-[3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl]-4-[4-nitrophenyl]-thiosemicarbazide showed potent activity against E. coli, B. subtilis, P. aeruginosa, S. typhi, and S. flexneri. In several cases, the antibacterial efficacy of certain quinazolinone derivatives has been found to be comparable to standard drugs like Norfloxacin. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to be through the inhibition of essential bacterial enzymes, such as DNA gyrase. semanticscholar.org

The table below summarizes the antibacterial activity of selected quinazolinone derivatives, showcasing their minimum inhibitory concentrations (MIC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine derivative with 4-nitro phenyl group | Various Bacteria | Not Specified | researchgate.net |

| 4-pyridyl quinazolone derivative 9c | S. aureus ATCC 29213 | 1 | nih.gov |

| 4-pyridyl quinazolone derivative 9c | E. coli | 1 | nih.gov |

| 4-pyridyl quinazolone derivative 9c | P. aeruginosa | 1 | nih.gov |

| Quinazolinone Pyridinium 19a | Multiple Strains | 0.5 - 8 | nih.gov |

Antifungal Efficacy

The antifungal potential of quinazolinone derivatives is also a significant area of research. semanticscholar.org These compounds have been tested against a variety of pathogenic fungi, with some derivatives showing promising results. For example, certain novel quinazolinone derivatives have been synthesized and evaluated for their activity against fungi such as Aspergillus niger and Candida albicans. nih.govnih.gov

In one study, a series of quinazolinone derivatives were tested against seven phytopathogenic fungi, with all tested compounds exhibiting significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com Specifically, a compound designated as 2c, which contains a cyano group, showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum. mdpi.com Another study found that a compound named N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide demonstrated strong antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. researchgate.net The presence of different substituents on the quinazolinone core, including halogens and cyano groups, appears to play a crucial role in determining the antifungal potency. mdpi.com

The table below presents the antifungal activity of selected quinazolinone derivatives.

| Compound | Fungal Strain | Activity/Inhibition | Concentration | Reference |

| Compound 2c (with cyano group) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition | 300 mg/L | mdpi.com |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity | Not Specified | researchgate.net |

| Quinazolinone derivative A-3 | A. niger | Excellent potency | 50 µg/mL | nih.gov |

| Quinazolinone derivative A-6 | C. albicans | Excellent potency | 50 µg/mL | nih.gov |

Antiviral Potentials

Quinazoline and quinazolinone derivatives have been identified as possessing a wide spectrum of antiviral activities. researchgate.net Research has explored their efficacy against various viruses, including Herpes Simplex Virus (HSV), vaccinia virus, and Coxsackie virus B4. researchgate.netresearchgate.net

A notable example is the compound 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea, which was found to potentially inhibit the replication of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus with an EC50 of 0.029 µM. More recently, quinazolinone-peptido-nitrophenyl-derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Two such compounds, G1 and G4, demonstrated in vitro inhibitory activity against Mpro with IC50 values of 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. These findings suggest that the quinazolinone scaffold, combined with a nitrophenyl group, can be a valuable starting point for the development of novel antiviral agents.

The table below summarizes the antiviral activity of specific quinazolinone derivatives.

| Compound | Virus/Target | Activity Metric | Value | Reference |

| 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | EC50 | 0.029 µM | |

| Compound G1 (Quinazolinone-peptido-nitrophenyl-derivative) | SARS-CoV-2 Mpro | IC50 | 22.47 ± 8.93 μM | |

| Compound G4 (Quinazolinone-peptido-nitrophenyl-derivative) | SARS-CoV-2 Mpro | IC50 | 24.04 ± 0.67 μM |

Anti-Tuberculosis Activity

Tuberculosis remains a significant global health threat, and the search for new anti-tubercular agents is ongoing. Quinazoline derivatives have emerged as a promising class of compounds in this area. Various synthesized quinazolinone derivatives have shown antimycobacterial activity against strains such as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii.

The substitution pattern on the quinazolinone ring has been found to be critical for anti-tubercular activity. For instance, the use of amido, thioamido, or N-pyridoyl substituents at the 3-position of the quinazolinone was found to increase activity. However, the effect of a 4-nitrophenyl group can be variable. In one study of quinoline-triazole hybrids, a derivative containing a 4-nitrophenyl group showed lower activity against M. tuberculosis (MIC value of 125 μg/mL) compared to other derivatives with different substitutions. This highlights the complex structure-activity relationships in the design of anti-tubercular agents based on heterocyclic scaffolds.

The table below indicates the anti-tubercular activity of a quinoline (B57606) derivative.

| Compound | Mycobacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-phenyltriazole with 4-nitrophenyl group | M. tuberculosis | 125 | |

| 2,3-disubstituted quinazolinones (5a–e, 8a–c) | M. tuberculosis | 6.25 - 100 |

Inhibition of DNA Gyrase

Bacterial DNA gyrase is a well-established and promising target for the development of new antibacterial drugs. This enzyme, a type II topoisomerase, is essential for bacterial DNA replication. Quinazolinone derivatives have been identified as inhibitors of the DNA gyrase subunit B (GyrB).

A study focused on the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB inhibitors. The research identified a compound, referred to as f1, which contains a 4-oxoquinazolin moiety and acts as a potent inhibitor of S. aureus GyrB with an IC50 value of 1.21 µM. This compound also demonstrated antibacterial activity against methicillin-resistant S. aureus (MRSA) with MICs ranging from 4-8 µg/mL. The inhibition of DNA gyrase by these compounds provides a clear mechanism for their antibacterial effects and underscores the potential of the quinazolinone scaffold in targeting this essential bacterial enzyme. semanticscholar.org

The table below shows the inhibitory activity of a quinazolinone derivative against DNA gyrase.

| Compound | Target | Activity Metric | Value | Reference |

| f1 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide) | S. aureus GyrB | IC50 | 1.21 µM | |

| f1 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide) | MRSA | MIC | 4-8 µg/mL |

Specific Examples: N-(4-Nitrophenyl)-4-thiomorpholinoquinazolin-2-amine

Other Significant Biological Activities

Beyond anti-inflammatory effects, derivatives of this compound are being explored for a range of other important biological functions.

The capacity of quinazoline derivatives to act as antioxidants has been a subject of considerable research. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on 2-substituted quinazolin-4(3H)-ones have provided insights into the structure-activity relationships governing their antioxidant properties. Research indicates that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of hydroxyl groups on the phenyl ring is often necessary. nih.govnih.gov Specifically, derivatives with two hydroxyl groups in the ortho or para positions on the 2-phenyl ring have shown potent radical scavenging activity. nih.gov For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with an EC50 value of 7.5 μM in the DPPH assay. nih.gov While these studies did not specifically test the 4-nitro substituted derivative, they highlight the importance of the substitution pattern on the 2-phenyl ring for antioxidant capacity. The electron-withdrawing nature of the nitro group in this compound might influence its antioxidant potential differently compared to hydroxyl-substituted analogs.

| Derivative Structure | Assay | Activity (EC50 or other metric) | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Radical Scavenging | EC50 = 7.5 μM | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Radical Scavenging | EC50 = 7.4 μM | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Radical Scavenging | EC50 = 7.2 μM | nih.gov |

The quinazoline core is a key feature in several compounds with anticonvulsant properties, including the historically used sedative-hypnotic methaqualone. This has spurred research into new quinazoline derivatives as potential antiepileptic agents. The anticonvulsant activity of these compounds is typically screened using animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively.

| Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-(4-Nitrobenzyl)-6-fluoroquinazoline-4-amine | scPTZ test | Showed less activity compared to halogen-substituted derivatives in the same series. | nih.gov |

| Various 3-butyl and 3-benzyl substituted 2-phenyl-quinazolin-4(3H)-ones | scPTZ test | Several compounds showed 100% protection against PTZ-induced convulsions. | nih.gov |

| 3-Amino-6-bromo-2-(4-nitrophenyl)quinazolin-4(3H)-one | MES test | Demonstrated anticonvulsant activity. |

The mechanism of action for many centrally active quinazoline derivatives involves their interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines, barbiturates, and other anticonvulsant and anxiolytic drugs.

Research has shown that certain quinazoline derivatives can act as positive allosteric modulators of the GABA-A receptor, binding to sites distinct from the GABA binding site itself, such as the benzodiazepine (B76468) binding site. mdpi.commdpi.com This modulation enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability. For example, studies on pyrazolo[1,5-a]quinazoline derivatives have demonstrated their ability to modulate GABA-A receptor function, with some compounds acting as agonists and others as inverse agonists. mdpi.com Molecular modeling and in vivo assays, such as the flumazenil (B1672878) antagonism assay, have been used to confirm that these compounds interact with the benzodiazepine binding site on the GABA-A receptor. mdpi.com While direct binding data for this compound is not extensively available, the established affinity of the broader quinazoline class for GABA-A receptors makes this a critical and promising area for future investigation into its potential neurological effects.

Emerging Applications Beyond Medicinal Chemistry

Luminescent Materials and Bioimaging Probes

The quinazolinone skeleton, a key feature in derivatives of 2-(4-Nitrophenyl)quinazoline, is increasingly recognized for its valuable luminescence properties. rsc.orgresearchgate.net Due to their high efficiency, excellent biocompatibility, and low toxicity, these compounds are emerging as promising candidates for the development of fluorescent probes, biological imaging reagents, and advanced luminescent materials. rsc.orgresearchgate.net

The photophysical characteristics of these molecules can be finely tuned. Research into related structures, such as 2-aryl substituted quinazolin-4(3H)-ones, has demonstrated their capacity for strong fluorescence in the blue-green region of the spectrum, with some derivatives achieving quantum yields as high as 89%. nih.gov The donor-acceptor design is a classic and effective method for creating new fluorescent molecules based on the quinazoline (B50416) framework. researchgate.net

A relevant mechanism for how a nitrophenyl-substituted quinazolinone can function as a "turn-on" fluorescent probe has been demonstrated with the isomer 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ). nih.gov In its native state, NPQ is non-fluorescent. However, upon reduction of its nitro group to an amino group, it is converted to 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), which emits a strong green fluorescence. nih.gov This transformation illustrates the potential of the nitro group to act as a fluorescence quencher, which can be "switched on" by a specific chemical reaction. This principle suggests that this compound derivatives could be developed into highly sensitive and selective fluorescent probes for detecting specific analytes or biological events capable of reducing the nitro group. nih.gov The quinazoline-2,4(1H,3H)-dione scaffold has also been successfully used to develop novel PET probes for tumor imaging. nih.gov

Corrosion Inhibition in Industrial Contexts

Quinazolinone derivatives have proven to be effective corrosion inhibitors for various metals, including carbon steel and mild steel, particularly in aggressive acidic environments like hydrochloric acid solutions. srce.hrresearchgate.netscienceandnature.org The efficacy of these organic compounds stems from their molecular structure.

The general mechanism of inhibition involves the adsorption of the quinazolinone molecules onto the surface of the metal. scienceandnature.org This process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons within the compound's aromatic rings. scienceandnature.orgresearch-nexus.net These features allow the molecule to form a protective film on the metal surface, creating a barrier that isolates the metal from the corrosive medium. scienceandnature.org Studies have shown that these compounds can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption typically follows the Langmuir adsorption isotherm model. scienceandnature.orgresearchgate.net

A specific derivative, 3-((8-hydroxyquinolin-5-yl)-2-(4-nitrophenyl)-quinazolin-4(3H)-one (HQ-ZNO2), exemplifies the potential of this chemical class in corrosion science. researchgate.net This compound was synthesized and its performance as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) medium was evaluated using electrochemical and theoretical methods. researchgate.net

The molecular design of HQ-ZNO2 is particularly effective as it combines the 2-(4-nitrophenyl)quinazolinone core with an 8-hydroxyquinoline (B1678124) (8-HQ) moiety. researchgate.net 8-hydroxyquinoline itself is a well-documented and potent corrosion inhibitor. mdpi.comsemanticscholar.orgchemicalbook.com The protective action of 8-HQ is attributed to its excellent adsorption capability and its ability to form a stable, protective film on the metal surface, which can exhibit self-healing properties. mdpi.com By incorporating this powerful inhibiting fragment into the this compound structure, the resulting HQ-ZNO2 molecule leverages the properties of both components to achieve strong anti-corrosive performance. researchgate.net

Structure Activity Relationship Sar Studies for 2 4 Nitrophenyl Quinazoline Analogues

Impact of Substitution Patterns on Biological Activity

The biological activity of 2-(4-nitrophenyl)quinazoline analogues is highly dependent on the nature and position of substituents on both the quinazoline (B50416) ring and the 2-phenyl moiety. Researchers have systematically introduced various functional groups at different positions to understand their influence on efficacy and selectivity.

Substitutions on the quinazoline ring have been a primary focus of SAR studies. For instance, the introduction of small, electron-donating groups at the 6- and 7-positions of the quinazoline core has been shown to increase the antiproliferative activity of some 4-anilinoquinazoline (B1210976) derivatives. mdpi.com Conversely, the presence of certain substituents on the quinazoline ring, such as fluoro, bromo, nitro, acetyl, and aminomethyl, can lead to a significant loss of activity in some series of compounds. acs.org However, in other cases, 6- and 7-aminoquinazoline derivatives have demonstrated potent inhibitory activity. acs.org The presence of a piperazine (B1678402) ring at the C(7)-position of the quinazoline ring has been associated with potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.govdocumentsdelivered.com Further studies on 6-nitroquinazolines highlighted that an unsubstituted piperazine ring at the C(7)-position was crucial for these inhibitory activities. documentsdelivered.com

The pattern of substitution on the 2-phenyl ring also plays a critical role in modulating biological activity. While the parent compound is this compound, modifications to this phenyl ring have been explored. For example, in a series of 2-aryl-substituted quinazolinones, phenyl-substituted compounds exhibited moderate inhibitory effects on cell growth, whereas the presence of a naphthyl group was found to be unfavorable for cytotoxic activity. nih.gov In another study, it was noted that for compounds with a 4-piperazinyl substituted quinazoline core, substitutions at the 4-position of a benzene (B151609) urea (B33335) moiety worked best, while more than two substituents on the benzene ring reduced activity. nih.gov

The following interactive data table summarizes the impact of various substitution patterns on the biological activity of quinazoline analogues based on published research findings.

Molecular Hybridization and its Influence on Potency

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced biological activity or a dual mode of action. nih.gov This approach has been successfully applied to the this compound scaffold to improve its potency and target spectrum.

One common hybridization strategy involves linking the quinazoline core to other heterocyclic moieties known for their biological relevance. For example, the combination of quinazoline and chalcone (B49325) moieties has led to the development of novel potent modulators of breast cancer resistance protein (BCRP/ABCG2). dntb.gov.ua Similarly, quinazolinone-pyrazole hybrids have been synthesized and screened for their α-glucosidase inhibitory activity, with all molecular hybrids exhibiting more inhibitory activity than the standard drug acarbose. researchgate.net The fusion of a triazole ring to the quinazoline nucleus has also been explored, resulting in compounds with antimicrobial activity. nih.gov

The rationale behind molecular hybridization is that the resulting hybrid molecule may interact with multiple biological targets or may have improved pharmacokinetic properties. For instance, the linkage of an antitumor phospholipid molecule to an erlotinib-like pharmacophore (an EGFR inhibitor with a quinazoline core) resulted in hybrid compounds with enhanced cytotoxic activity against various cancer cell lines. nih.gov In another study, benzenesulfonamide-linked benzoquinazolinone-based hybrids were synthesized as dual EGFR/human epidermal growth factor receptor 2 (HER2) inhibitors. nih.gov

The following interactive data table provides examples of molecular hybridization involving the quinazoline scaffold and the resulting impact on biological potency.

Conformational Factors Influencing Biological Response

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For this compound analogues, conformational factors play a significant role in their biological response, particularly for those acting as enzyme inhibitors.

The flexibility and orientation of substituents on the quinazoline core can dictate the binding affinity and selectivity for a target protein. For instance, in the development of 4-anilinoquinazoline derivatives as EGFR kinase inhibitors, the conformation of the anilino moiety at the C-4 position is crucial for establishing key interactions within the ATP-binding site of the enzyme. nih.gov The ability of the N-1 and N-3 atoms of the quinazoline ring to form hydrogen bonds with specific amino acid residues in the kinase domain contributes to a tighter binding conformation and increased potency. nih.gov

These findings underscore the importance of considering conformational factors in the design of new this compound analogues. Computational modeling and structural biology techniques are often employed to understand the preferred conformations and binding modes of these compounds, thereby guiding the rational design of more potent and selective therapeutic agents.

Future Perspectives and Research Challenges for 2 4 Nitrophenyl Quinazoline

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of quinazoline (B50416) derivatives has evolved significantly, yet the demand for more efficient, cost-effective, and environmentally benign methods continues to grow. nih.govfrontiersin.org Future efforts in the synthesis of 2-(4-Nitrophenyl)quinazoline and its analogs are expected to focus on green chemistry principles. This includes the use of ultrasound-promoted synthesis, which can enhance reaction efficiency, and the development of multicomponent reactions (MCRs) that improve atom economy. frontiersin.orgnih.gov

One promising approach involves employing novel magnetically recoverable palladium catalysts in eco-friendly solvent systems like PEG/water. frontiersin.org Such methods eliminate the need for toxic solvents and allow for easy catalyst recovery and reuse, aligning with the principles of sustainable chemistry. frontiersin.org Further research into transition-metal-catalyzed C–N bond formation and cyclocarbonylation reactions could also provide more direct and efficient routes to the quinazoline core. researchgate.net The optimization of existing methods, such as the Bischler cyclization, using techniques like microwave irradiation, will also be crucial for improving yields and reducing reaction times. nih.gov

Table 1: Comparison of Synthetic Strategies for Quinazoline Derivatives

| Synthesis Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. nih.gov | Specialized equipment required; scalability can be an issue. |

| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to enhance chemical reactivity. | Improved reaction efficiency, can overcome phase transfer limitations. nih.gov | Equipment costs; ensuring uniform sonication in large-scale reactions. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. frontiersin.org | Optimization can be complex; finding suitable reaction conditions for all components. |

| Magnetic Nanocatalysis | Uses catalysts immobilized on magnetic nanoparticles. | Easy separation and recovery of the catalyst, high catalytic activity, potential for recycling. frontiersin.org | Catalyst leaching, long-term stability of the catalyst. |

| Green Solvent Systems | Replaces traditional volatile organic compounds with environmentally friendly alternatives (e.g., water, PEG). | Reduced environmental impact, improved safety. frontiersin.org | Solubility of reactants can be a limitation; may require different reaction conditions. |

Targeted Design for Enhanced Efficacy and Selectivity

A significant challenge in the development of quinazoline-based therapeutics is achieving high potency while maintaining selectivity for the intended biological target, thereby minimizing off-target effects. nih.govmdpi.com For this compound, future research will concentrate on rational design strategies to create derivatives with improved efficacy and selectivity. This involves modifying the core structure at various positions to enhance interactions with specific targets, such as epidermal growth factor receptor (EGFR) tyrosine kinases, a common target for quinazoline-based anticancer agents. nih.govnih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups at specific positions on the quinazoline ring influence biological activity. mjstjournal.commdpi.com For instance, substitutions at the C-4 and C-6 positions of the quinazoline core have been shown to be critical for activity against various cancer cell lines. nih.gov The design of hybrid molecules, which combine the quinazoline scaffold with other pharmacologically active moieties like triazoles, oxadiazoles, or thiazolidinones, represents a promising strategy to develop multi-targeted agents or to enhance the potency against a single target. nih.govnih.govfrontiersin.org

Exploration of Novel Biological Targets and Therapeutic Areas

While quinazolines are well-established as anticancer agents, their structural versatility allows for a broad spectrum of pharmacological activities. mdpi.comnih.govepa.gov A key area for future research is the exploration of novel biological targets for this compound and its derivatives beyond the traditional focus on cancer. The quinazoline scaffold has shown potential in a variety of therapeutic areas, including:

Antimicrobial Agents: Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, presenting an opportunity to develop new antibiotics to combat resistant strains. nih.govnih.gov

Antiviral Activity: Certain quinazoline compounds have shown promise as anti-influenza and anti-HIV agents. mdpi.comnih.gov

Anti-inflammatory and Analgesic Effects: The scaffold is present in molecules with potent anti-inflammatory properties. mdpi.comnih.gov

Neurodegenerative Diseases: The ability of some quinazolinones to cross the blood-brain barrier makes them suitable candidates for targeting central nervous system disorders. mdpi.com

Anticonvulsant Activity: Novel quinazolinone derivatives have been evaluated for their potential in treating seizures. mdpi.comresearchgate.net

Systematic screening of this compound derivatives against a wide range of biological targets, including various enzymes and receptors, could uncover new therapeutic applications. mdpi.commdpi.com

Addressing Challenges in Scalable Production for Academic Research

While numerous novel quinazoline derivatives are synthesized in academic laboratories on a small scale, translating these discoveries into larger quantities needed for extensive preclinical and clinical evaluation remains a significant hurdle. The complexity of multi-step syntheses, the cost of reagents and catalysts, and the need for difficult purifications can make scalable production challenging. researchgate.net

Future research must focus on developing robust and reproducible synthetic protocols that are amenable to scale-up. This involves moving away from methods that require complex reaction setups or expensive reagents toward more practical and cost-effective alternatives. nih.gov For academic research, this could mean optimizing one-pot syntheses or flow chemistry processes that allow for continuous production. Collaboration between medicinal chemists and chemical engineers will be essential to bridge the gap between laboratory-scale synthesis and the production of sufficient quantities of promising compounds for in-depth biological studies.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. openmedicinalchemistryjournal.comnih.gov For this compound, integrating these methodologies will be crucial for the rational design of next-generation derivatives. Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict how modifications to the chemical structure will affect binding to a biological target. openmedicinalchemistryjournal.comfrontiersin.org

These in silico methods allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. openmedicinalchemistryjournal.com For example, molecular docking can elucidate the binding modes of quinazoline derivatives within the active site of a target enzyme, such as EGFR, guiding the design of new analogs with enhanced affinity and selectivity. frontiersin.org This iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the discovery process and increases the likelihood of developing successful therapeutic agents. nih.govmdpi.com

Table 2: Key Compounds Mentioned in the Article

| Compound Name |

|---|

Q & A

Basic: What are the standard synthetic routes for 2-(4-nitrophenyl)quinazoline?

Answer:

this compound is typically synthesized via cyclization or substitution reactions. A common method involves reacting 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane at 100°C, followed by treatment with PCl₅ to form the quinazoline core. Post-synthetic modifications, such as nitrophenyl group introduction, are achieved via nucleophilic aromatic substitution (SNAr) using 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions . Alternative routes include cyclocondensation of anthranilic acid derivatives with nitrophenyl-containing reagents in polar solvents like DMF or acetonitrile .

Basic: How is structural characterization performed for this compound derivatives?

Answer:

Structural elucidation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C=O, C=N stretching at ~1650–1700 cm⁻¹).

- ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl substituents.

- Mass spectrometry (LC-MS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography (for crystalline derivatives) provides precise bond lengths and angles, critical for verifying regiochemistry .

Advanced: What factors influence regioselectivity in substitution reactions of this compound?

Answer:

Regioselectivity is governed by:

- Electronic effects : The electron-withdrawing nitro group directs substitutions to meta/para positions on the phenyl ring.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring para-substitution.

- Reagent type : "Soft" methylating agents (e.g., methyl iodide) preferentially target N3 of the quinazoline core, while "hard" agents (e.g., dimethyl sulfate) modify C4 .

Advanced: How should researchers address contradictory data in reaction yields across studies?

Answer:

Contradictory yields (e.g., 39–46% in alkylation ) may arise from:

- Reaction conditions : Temperature (room temp vs. 100°C) and solvent choice (ethanol vs. dioxane) alter kinetics.

- Catalyst purity : Trace moisture in PCl₅ can reduce cyclization efficiency.

- Workup protocols : Precipitation vs. chromatography affects recovery rates.

Mitigation : Replicate studies under controlled conditions (e.g., inert atmosphere) and validate via HPLC purity checks .

Advanced: What strategies optimize bioactivity assays for this compound derivatives?

Answer:

- Anticonvulsant assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Measure ED₅₀ values and compare to phenytoin controls .

- Cytotoxicity screening : Employ MTT assays (absorbance at 570 nm) on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .

- Dose-response curves : Include at least five concentrations to ensure statistical robustness. Normalize data to vehicle-treated controls .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

This scaffold is explored for:

- CNS modulation : Anticonvulsant activity via GABA receptor potentiation .

- Anticancer agents : Topoisomerase inhibition and apoptosis induction .

- Anti-inflammatory drugs : COX-2 selective inhibition in quinazoline-4-amines .

Advanced: How do computational methods (e.g., DFT) aid in studying this compound derivatives?

Answer:

- Redox behavior : DFT calculations (B3LYP/6-31G*) predict oxidation potentials, correlating with cyclic voltammetry data for ferrocenyl-substituted analogs .

- Regioselectivity modeling : Electron density maps identify reactive sites for electrophilic attacks .

- Docking studies : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to guide SAR .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced: How can solvent effects be systematically studied in quinazoline synthesis?

Answer:

Design a solvent matrix comparing:

- Polarity : Ethanol (protic) vs. acetonitrile (aprotic).

- Dielectric constant : DMF (ε = 37) vs. dioxane (ε = 2.2).

- Reaction monitoring : Track intermediates via TLC (Rf values) and isolate products for yield comparison .

Advanced: What analytical techniques resolve isomeric impurities in this compound?

Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA). Monitor λ = 254 nm for nitroaromatic absorption.

- Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak IA) for enantiomeric separation.

- ²D NMR (COSY/NOESY) : Assign spatial proximity of substituents to distinguish regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。